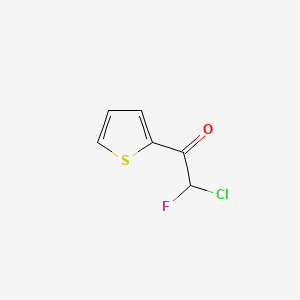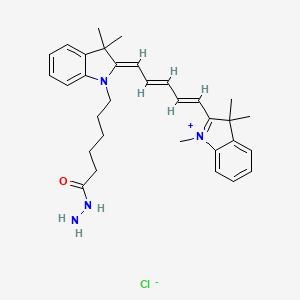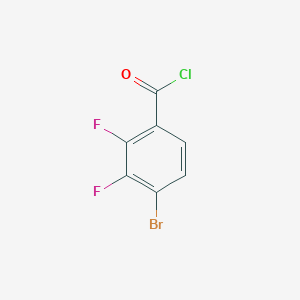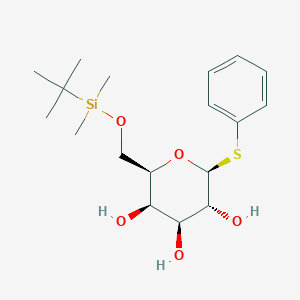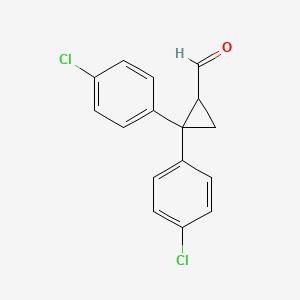
2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring substituted with two 4-chlorophenyl groups and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 4-chlorobenzyl chloride with a cyclopropane derivative under basic conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then subjected to oxidation to introduce the aldehyde functional group.
Industrial Production Methods
In an industrial setting, the production of 2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde can be scaled up using continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound under controlled conditions, ensuring high yields and purity. The use of reusable catalysts, such as Amberlyst-35, in a packed bed reactor is common in continuous-flow processes .
化学反応の分析
Types of Reactions
2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: 2,2-Bis(4-chlorophenyl)cyclopropanecarboxylic acid.
Reduction: 2,2-Bis(4-chlorophenyl)cyclopropanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving cyclopropane derivatives.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclopropane ring’s strained structure can also interact with biological molecules, influencing their activity .
類似化合物との比較
Similar Compounds
2,2-Bis(4-chlorophenyl)-1,1,1-trichloroethane (DDT): A well-known pesticide with similar chlorophenyl groups but different functional groups.
2,2-Bis(4-chlorophenyl)ethanol: A related compound with an alcohol functional group instead of an aldehyde.
4,4’-Dichlorobenzophenone: Another compound with chlorophenyl groups but a different core structure.
Uniqueness
2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity
特性
CAS番号 |
65498-79-5 |
|---|---|
分子式 |
C16H12Cl2O |
分子量 |
291.2 g/mol |
IUPAC名 |
2,2-bis(4-chlorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C16H12Cl2O/c17-14-5-1-11(2-6-14)16(9-13(16)10-19)12-3-7-15(18)8-4-12/h1-8,10,13H,9H2 |
InChIキー |
HWEKCNILHJLTPZ-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


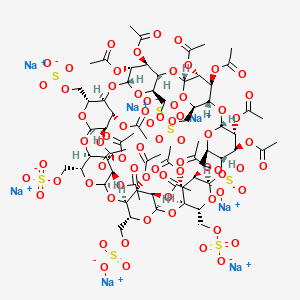
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)
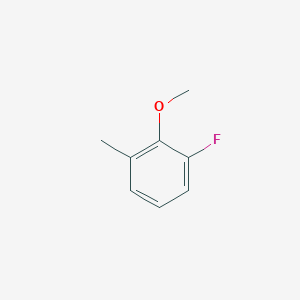
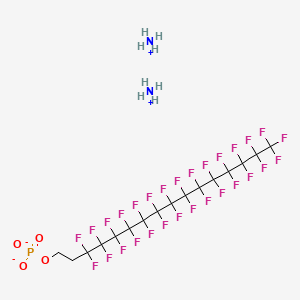
![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)


![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)
